N-(4-bromo-3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,2-dihydropyridine core substituted with a carboxamide group at position 3 and a benzyl group at position 1. The specific structural features include:
- Amide substituent: A 4-bromo-3-methylphenyl group attached to the carboxamide nitrogen. This introduces steric bulk and electron-withdrawing effects due to the bromine atom.
- Benzyl substituent: A 4-(trifluoromethyl)benzyl group at the dihydropyridine nitrogen, contributing strong electron-withdrawing and hydrophobic properties.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrF3N2O2/c1-13-11-16(8-9-18(13)22)26-19(28)17-3-2-10-27(20(17)29)12-14-4-6-15(7-5-14)21(23,24)25/h2-11H,12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNSRHCBBXXHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The brominated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, specifically focusing on its role as an intermediate in drug development, its biological activities, and relevant case studies.
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 439.27 g/mol. Its structure includes a dihydropyridine core, which is known for its biological activity, particularly in pharmacology.
Antitumor Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit promising antitumor properties. The specific compound has been studied for its potential as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
In a study involving various dihydropyridine derivatives, it was found that modifications to the phenyl groups significantly affected the cytotoxicity against different cancer cell lines. The presence of bromine and trifluoromethyl groups was correlated with increased potency against specific tumor types .
Antimicrobial Properties
Dihydropyridine derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and cell death.
Case Study:
A series of tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Cardiovascular Applications
Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina. The compound's structural features may allow it to function similarly, providing vasodilatory effects.
Research Findings:
Studies have shown that certain dihydropyridine derivatives can effectively lower blood pressure in animal models, indicating a potential application for this compound in cardiovascular therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to two structurally related analogs (Table 1), highlighting differences in substituents and their implications:
Table 1: Structural Comparison of Dihydropyridine Carboxamide Derivatives
Key Observations
Amide Substituent Effects :
- The 4-bromo-3-methylphenyl group in the target compound offers higher lipophilicity compared to the 3-pyridinyl () and 2,4-dimethoxyphenyl () groups. Bromine’s electron-withdrawing nature may influence binding to hydrophobic enzyme pockets, while methyl groups can slow oxidative metabolism .
- The 2,4-dimethoxyphenyl group () improves aqueous solubility due to methoxy’s polar nature but may reduce membrane permeability .
The meta-substituted trifluoromethyl group () reduces steric clashes in crowded binding sites, possibly improving target affinity .
Biological Implications :
- Pyridinyl () and methoxy () substituents may engage in hydrogen bonding or π-π interactions with biological targets, whereas bromine (Target) likely prioritizes hydrophobic interactions.
Research Findings and Data Analysis
While the provided evidence lacks explicit pharmacological data for the target compound, insights from structural analogs suggest:
- Metabolic Stability : The 4-bromo-3-methylphenyl group in the target compound may confer resistance to cytochrome P450-mediated oxidation compared to the 3-pyridinyl group () .
- Target Selectivity : The para-CF3 benzyl group (Target and ) could enhance selectivity for enzymes with hydrophobic active sites (e.g., kinases), whereas the meta-CF3 group () might favor receptors with smaller binding pockets .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various biological applications. This compound belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17BrF3N2O2
Antitumor Activity
Recent studies indicate that similar dihydropyridine derivatives exhibit notable antitumor activity. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The mechanism often involves the modulation of protein kinases, such as MET and EGFR, which are critical in cancer progression .
Anti-inflammatory Properties
Dihydropyridine derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of related compounds. The structural features of this compound suggest that it may exhibit similar activities against various bacterial and fungal strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the brominated phenyl group and trifluoromethyl substituent may enhance its interaction with biological targets, leading to improved potency and selectivity. Research indicates that modifications in these regions can significantly affect the compound's pharmacodynamics and pharmacokinetics .
Case Studies
- Antitumor Efficacy : A study involving a series of dihydropyridine derivatives demonstrated that specific substitutions at the phenyl rings led to enhanced inhibitory effects on tumor cell proliferation in vitro. Notably, one derivative showed complete tumor stasis in a gastric carcinoma xenograft model following oral administration .
- Anti-inflammatory Effects : In vivo studies revealed that certain dihydropyridine derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Advanced
Methodological Answer:
- Route Selection: Adapt protocols from structurally similar dihydropyridinecarboxamides. For example, describes a reflux-based method using 2-chloronicotinic acid, substituted anilines, and pyridine in aqueous conditions with catalytic p-toluenesulfonic acid .
- Key Modifications:
- Solvent Optimization: Replace water with polar aprotic solvents (e.g., DMF) to enhance reactivity of trifluoromethylphenylmethyl groups.
- Catalysis: Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
- Purification: Use recrystallization from methanol or ethanol (as in ) or employ column chromatography with silica gel and ethyl acetate/hexane gradients.
- Yield Tracking: Monitor intermediates via TLC and characterize final product with HPLC (≥95% purity threshold).
What advanced techniques confirm the tautomeric form and molecular conformation of this compound?
Level: Advanced
Methodological Answer:
- X-ray Crystallography: Resolve keto-amine vs. enol tautomers (critical for biological activity). used this to confirm the keto-amine form in a related compound, noting near-planar geometry (dihedral angle: 8.38°) and hydrogen-bonded dimers .
- Spectroscopic Validation:
- ¹H/¹³C NMR: Identify enolic protons (δ ~12–14 ppm) or keto carbonyl signals (δ ~165–170 ppm).
- IR Spectroscopy: Confirm lactam C=O stretches (~1680–1720 cm⁻¹) and absence of O–H bands.
- Computational Modeling: DFT calculations (e.g., Gaussian) predict tautomer stability and π-conjugation effects .
How should researchers design experiments to resolve contradictory data on tautomerism or bioactivity?
Level: Advanced
Methodological Answer:
- Controlled Replication: Reproduce synthesis and characterization under standardized conditions (e.g., solvent, temperature).
- Multi-Technique Cross-Validation:
- Combine XRD (definitive structure), NMR (dynamic tautomerism in solution), and mass spectrometry (molecular ion confirmation).
- For bioactivity conflicts, use orthogonal assays (e.g., enzyme inhibition + cell viability) to rule out false positives.
- Crystallographic Analysis: As in , resolve ambiguity by comparing hydrogen-bonding patterns (e.g., N–H···O vs. O–H···N) .
What computational strategies predict the biological targets or pharmacokinetics of this compound?
Level: Advanced
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to screen against kinase or GPCR targets, leveraging the trifluoromethyl group’s hydrophobicity.
- ADMET Prediction:
- Tools: SwissADME or ADMETLab 2.0 to estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability.
- Key Parameters: High LogP (~4–5) due to bromo/trifluoromethyl groups may limit solubility; prioritize prodrug strategies.
- Limitations: Over-reliance on homology models for novel targets; validate with in vitro assays (e.g., plasma protein binding).
How can researchers characterize intermolecular interactions in solid-state formulations?
Level: Advanced
Methodological Answer:
- Single-Crystal XRD: Identify hydrogen-bonded dimers (e.g., N–H···O as in ) or π-π stacking between aromatic rings .
- Thermal Analysis:
- DSC/TGA: Determine melting points (decomposition risks) and polymorph transitions.
- Hot-Stage Microscopy: Monitor crystal habit changes under thermal stress.
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer.
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Level: Advanced
Methodological Answer:
- Process Chemistry Adjustments:
- Replace pyridine (toxic) with DMAP or polymer-supported bases for safer handling.
- Optimize stoichiometry of 4-(trifluoromethyl)benzyl bromide to reduce side reactions.
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring.
- Byproduct Management: Use LC-MS to identify and quantify impurities (e.g., dehalogenated products).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
